molecular formula C21H28N2O4 B8380366 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one CAS No. 41806-52-4

8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

Cat. No.: B8380366
CAS No.: 41806-52-4
M. Wt: 372.5 g/mol
InChI Key: LMYOGTQDMQFGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is a complex organic compound with a unique structure that includes a chromeno-pyridinone core.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine:

    8,9-Dimethoxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one:

Uniqueness

8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chromeno-pyridinone core and the presence of the piperidin-1-ylethyl group make it a versatile compound for various applications in research and industry .

Properties

CAS No.

41806-52-4

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C21H28N2O4/c1-25-19-12-16-15-6-9-23(11-10-22-7-4-3-5-8-22)14-17(15)21(24)27-18(16)13-20(19)26-2/h12-13H,3-11,14H2,1-2H3

InChI Key

LMYOGTQDMQFGEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(CN(CC3)CCN4CCCCC4)C(=O)O2)OC

Origin of Product

United States

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